molecular formula C21H19NO5 B4869475 butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B4869475
M. Wt: 365.4 g/mol
InChI Key: BOPFRMKRYFLYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by the presence of a chromone ring system, which is a key structural motif in many pharmacologically active molecules.

Future Directions

The future directions for research on 2H/4H-chromene compounds are promising. The scientific community continues to design and develop potent leads of 2H/4H-chromene analogs for their promising biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method is the reaction of 4-oxo-4H-chromene-2-carbaldehyde with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, at elevated temperatures (around 60-70°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}butanoic acid: Similar structure but with a butanoic acid moiety instead of a butyl ester.

    2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile: Contains a chromone ring and exhibits anticancer activity.

Uniqueness

Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is unique due to its specific combination of a chromone ring with a butyl ester and an amino benzoate moiety.

Properties

IUPAC Name

butyl 4-[(4-oxochromene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-2-3-12-26-21(25)14-8-10-15(11-9-14)22-20(24)19-13-17(23)16-6-4-5-7-18(16)27-19/h4-11,13H,2-3,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPFRMKRYFLYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.